Product packaging for Dmfl-tpd(Cat. No.:CAS No. 677350-83-3)

Dmfl-tpd

Cat. No.: B1601899
CAS No.: 677350-83-3
M. Wt: 556.7 g/mol
InChI Key: YUBXDAMWVRMLOG-UHFFFAOYSA-N
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Description

DMFL-TPD, with the chemical name N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene, is an organic compound supplied for advanced materials research and development. It is identified by multiple CAS Registry Numbers, including 677350-83-3 and 143886-11-7 . This compound has a molecular formula of C41H36N2 and a molecular weight of approximately 556.74 g/mol . It is typically supplied as a white to light yellow powder or crystal with a high purity grade, often sublimed to over 99% for specialized applications . Key physicochemical properties include an ultraviolet (UV) absorption maximum at 376 nm and a photoluminescence (PL) peak at 401 nm when measured in tetrahydrofuran (THF) . The material also demonstrates high thermal stability, with a thermal gravimetric analysis (TGA) showing less than 0.5% weight loss at temperatures above 290 °C . This compound belongs to a class of compounds with applications in organic electronics. Its molecular structure and optoelectronic characteristics make it a material of interest for researchers developing next-generation devices. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H36N2 B1601899 Dmfl-tpd CAS No. 677350-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBXDAMWVRMLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572451
Record name 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677350-83-3
Record name 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Optoelectronic Phenomena and Performance of Dmfl Tpd Based Systems

Photophysical Properties of DMFL-TPD Systems

Investigation of Persistent Room-Temperature Phosphorescence (RTP) in this compound-d36

Investigations into the optoelectronic properties of this compound derivatives have included studies on persistent room-temperature phosphorescence (RTP). Specifically, deuterated derivative this compound-d36 has been explored in this regard. When selected as an emitter in co-deposited films, this compound-d36 demonstrated persistent RTP with a phosphorescence lifetime (τp) of 0.61 seconds. researchgate.net Furthermore, when utilized within an OLED device structure, this compound-d36 exhibited green afterglow phosphorescence with a phosphorescence lifetime (τp) of 0.39 seconds after the power supply was cut off. researchgate.net Under photoexcitation, this compound-d36 has shown both blue fluorescent and green phosphorescent emission. researchgate.net

Structure-Property Relationships in this compound-based Optoelectronic Materials

The optoelectronic performance and emission properties of organic materials like this compound are intrinsically linked to their molecular structure. The field of organic optoelectronics heavily relies on understanding these structure-property relationships to design and synthesize materials with tailored characteristics. uni-regensburg.de For molecules similar to TPD, photophysical studies have indicated comparable emission properties. scispace.com

Applications of Dmfl Tpd in Organic Electronic Devices

DMFL-TPD in Organic Light-Emitting Diodes (OLEDs)

OLEDs are a major area where this compound has been explored. Its role often involves facilitating the movement of charge carriers within the device structure.

Role of this compound as an Emitter in Co-deposited Films

While primarily recognized for charge transport properties, this compound derivatives have also been investigated in the context of emissive layers. Research has explored doping emitters like DMFLTPD-d36 into host molecules for luminescence. researchgate.net The efficiency of energy transfer from the host to the emitter in co-deposited films is crucial for device performance. Studies have indicated that a sufficient energy gap between the triplet state of the host and the emitter is necessary to prevent reverse energy transfer, which can lead to non-radiative decay and reduced efficiency. For instance, when DMFLTPD-d36 was doped into different host materials, the phosphorescence lifetime was influenced by the triplet energy gap between the host and the guest, highlighting the importance of host selection in co-deposited emissive layers.

Integration of this compound in Multilayer OLED Device Architectures

Multilayer structures are common in high-performance OLEDs to optimize charge injection, transport, and recombination. aip.orgoled-info.com this compound, or related fluorene-diamine derivatives like DMFL-NPB, are utilized within these architectures, often as hole transport layers (HTLs) or as components within charge generation layers (CGLs). researchgate.netaaru.edu.jogoogle.com The strategic placement of such layers helps in managing the flow of charge carriers, confining excitons within the emissive layer, and reducing the operating voltage. aip.orgresearchgate.net For example, in some proposed multilayer structures, DMFL-NPB has been used alongside TPD to enhance charge carrier movement. researchgate.netaaru.edu.jo The specific arrangement and thickness of each organic layer, including those containing this compound, are critical for achieving optimal device efficiency and stability. aip.orgresearchgate.net

This compound in Organic Photovoltaic Diodes (OPVs)

Organic photovoltaic diodes, or solar cells, convert light into electricity using organic materials. polimerbio.com While the search results mention this compound in the context of organic electronic materials that can be used in OPVs kintec.hk, detailed information specifically on the role and performance of this compound within OPV devices is limited in the provided snippets. General principles of OPVs involve an active layer where light absorption and exciton (B1674681) dissociation occur, sandwiched between electron and hole transport layers, connected to electrodes. sigmaaldrich.com Efficient charge transport materials are essential for collecting the charge carriers generated in the active layer. sigmaaldrich.com Further research would be needed to elucidate the specific applications and performance characteristics of this compound in OPV technology.

This compound in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors are fundamental components in flexible electronics and displays. mdpi.comrsc.org They function by controlling the current flow between source and drain electrodes via a gate electrode. mdpi.com High charge carrier mobility and on/off current ratio are key performance indicators for OTFTs. The provided search results list this compound as an organic electronic material relevant to OTFTs kintec.hk, but specific details regarding its use as a semiconductor or charge transport layer within OTFT devices, or data on device performance metrics like mobility, are not present in the snippets. Organic semiconductors in OTFTs are typically π-conjugated oligomers or polymers designed for efficient charge transport. Further investigation into the literature is required to understand the specific role and performance of this compound in OTFT applications.

Theoretical and Computational Investigations of Dmfl Tpd

Quantum Chemical Studies of DMFL-TPD Systems

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic and geometric structures of organic molecules used in optoelectronic devices. These studies can determine key properties like molecular geometry, frontier molecular orbitals (HOMO and LUMO), ionization potentials, and electron affinities.

Studies on TPD, a widely used hole-transporting material, and its derivatives, often employ quantum chemical methods to understand how structural modifications influence electronic properties. For instance, computational studies have compared the geometric and electronic structures of triphenylamine (B166846) and TPD, highlighting the significant role of the biphenyl (B1667301) segment in TPD's properties [Initial Search 6]. These calculations can also evaluate parameters like reorganization energy, which is crucial for understanding charge transport processes [Initial Search 6].

The incorporation of a dimethylfluorene (DMFL) group, as suggested by the name this compound, would introduce structural rigidity and potentially alter the electronic distribution and frontier orbital energy levels compared to TPD. Quantum chemical calculations would be essential to predict these changes and their impact on the molecule's behavior as a charge transport material.

Time-Dependent Density Functional Theory (TDDFT) Studies on this compound

Time-Dependent Density Functional Theory (TDDFT) is a widely used quantum chemical method for studying the excited states of molecules. It is particularly valuable for predicting absorption and emission spectra, transition energies, oscillator strengths, and the nature of electronic excitations. [Initial Search 3, Initial Search 14].

TDDFT calculations are commonly applied to organic molecules used in optoelectronic applications to understand their photophysical properties. Studies involving TPD derivatives have utilized TDDFT to calculate excitation energies and analyze the molecular orbital contributions to these transitions, providing insights into their optical behavior [Initial Search 7]. For example, TDDFT has been used to investigate indoline-based dyes with TPD antenna groups to understand their electronic and optical properties for applications in dye-sensitized solar cells [Initial Search 7].

For a compound like this compound, TDDFT studies would be crucial to predict its absorption and emission characteristics. By calculating the energies and oscillator strengths of electronic transitions, researchers could theoretically determine the wavelengths of light the molecule absorbs and emits, which is vital for its potential use in organic light-emitting diodes (OLEDs) or other photonic devices. These calculations can also help in understanding the nature of excitons formed upon photoexcitation or charge injection.

Computational Modeling of Electronic Structures and Energy Levels in this compound-based Organic Devices

Computational modeling extends beyond isolated molecules to simulate the behavior of organic materials within functional devices. For organic electronic devices incorporating materials like this compound, computational approaches are used to model electronic structures, energy level alignments at interfaces, and charge distribution under operating conditions. [Initial Search 1, Initial Search 8, Initial Search 9].

Modeling the electronic structure in organic devices involves considering the interplay between different layers, such as hole transport layers, emissive layers, and electron transport layers. Computational methods, often based on concepts from solid-state physics and molecular dynamics, are used to simulate the density of states, Fermi level position, and band bending at interfaces [Initial Search 8, Initial Search 9]. These simulations are critical for understanding charge injection, transport, and recombination processes within the device.

For this compound-based organic devices, computational modeling would focus on how the electronic structure and energy levels of this compound align with adjacent layers. This includes determining the energy offsets between the HOMO and LUMO levels of this compound and those of neighboring materials, which govern the efficiency of charge injection and blocking. Studies on OLEDs using TPD and related fluorene-substituted hole transport materials like DMFL-NPB have employed computational approaches to understand interfacial electronic structures and energy level alignments, highlighting the impact of molecular structure on device performance [Initial Search 9].

Computational models can also simulate the effect of doping on the electronic structure and conductivity of organic layers, which is a common strategy to optimize charge transport in organic devices [Initial Search 8, Initial Search 10].

Theoretical Frameworks for Understanding Optoelectronic Behavior of this compound

Understanding the optoelectronic behavior of organic materials like this compound in devices relies on theoretical frameworks that describe charge transport, exciton (B1674681) formation, migration, and decay processes. These frameworks are often informed and validated by computational studies.

Theoretical models for charge transport in organic semiconductors include hopping models and band transport models, depending on the material's morphology. For amorphous or disordered organic films typically used in devices, charge transport is often described by hopping between localized states, influenced by factors like molecular packing, energetic disorder, and reorganization energy [Initial Search 6]. Computational studies can calculate parameters relevant to these models, such as hopping rates and charge transfer integrals.

Exciton dynamics, including exciton formation, diffusion, and energy transfer, are also crucial for optoelectronic performance, particularly in emissive devices like OLEDs. Theoretical frameworks describe how excitons are formed upon electron-hole recombination and how they move through the material. Energy transfer mechanisms, such as Förster and Dexter transfer, explain how energy can be transferred from a host material to an emissive dopant [Initial Search 12]. Computational methods, including TDDFT and kinetic Monte Carlo simulations, can model these exciton processes.

Q & A

Basic Research Questions

Q. How can researchers formulate a rigorous research question for Dmfl-tpd studies?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:

  • FINER: Ensure the question aligns with funding feasibility, intellectual novelty, and ethical guidelines.

  • PICO: Define the target population (e.g., molecular interactions), experimental interventions (e.g., this compound synthesis), comparative controls, and measurable outcomes (e.g., stability metrics).

  • Refine questions iteratively using peer feedback and pilot studies to eliminate ambiguity .

    Table 1 : Key Criteria for Research Questions

    FrameworkComponentsApplication to this compound
    FINERFeasible, Interesting, Novel, Ethical, RelevantEnsure synthesis protocols are scalable (Feasible) and address gaps in stability data (Novel)
    PICOPopulation, Intervention, Comparison, OutcomeCompare this compound’s binding affinity with analogs (Comparison)

Q. What are the essential components of a Data Management Plan (DMP) for this compound research?

  • Methodological Answer : A DMP should include:

Data Types : Raw spectroscopic data, synthesis protocols, computational models.

Metadata Standards : Use domain-specific schemas (e.g., CHEMINF for chemical data) to ensure interoperability.

Preservation : Deposit data in repositories like Zenodo or ChemRxiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).

Access Policies : Define embargo periods and licensing (e.g., CC BY 4.0) for public sharing .

Q. How can researchers design effective literature reviews for this compound studies?

  • Methodological Answer :

  • Keyword Strategy : Combine terms like “this compound synthesis” AND “stability” with Boolean operators. Use filters for publication type (e.g., peer-reviewed articles) and date (last 5 years) .
  • Tools : Manage references with Zotero or Mendeley; categorize findings by methodology (e.g., experimental vs. computational) .

Advanced Research Questions

Q. How should researchers analyze contradictory data in this compound experiments (e.g., conflicting stability results)?

  • Methodological Answer :

Root-Cause Analysis : Check for instrumental variability (e.g., calibration errors) or environmental factors (e.g., temperature fluctuations).

Statistical Validation : Apply mixed-effects models to account for batch variations.

Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) .

Q. What strategies optimize experimental design to reduce bias in this compound studies?

  • Methodological Answer :

  • Blinding : Use double-blind protocols during data collection and analysis.
  • Randomization : Randomize sample preparation batches to mitigate batch effects.
  • Control Groups : Include negative controls (e.g., solvent-only samples) and positive controls (e.g., known stable analogs) .

Q. How can interdisciplinary data (e.g., computational and experimental) be integrated in this compound research?

  • Methodological Answer :

  • Metadata Harmonization : Align computational descriptors (e.g., DFT-calculated energy levels) with experimental parameters (e.g., HPLC retention times) using standardized ontologies.

  • Workflow Tools : Use platforms like KNIME or Galaxy for reproducible data pipelines .

    Table 2 : Interdisciplinary Data Integration Challenges

    Data TypeChallengeSolution
    ComputationalModel accuracy vs. experimental varianceValidate with sensitivity analysis
    ExperimentalBatch-to-batch variabilityUse nested ANOVA for hierarchical data

Avoided Topics

  • Commercialization, pricing, or mass production (per guidelines).
  • Reliance on non-authoritative sources (e.g., ).

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.